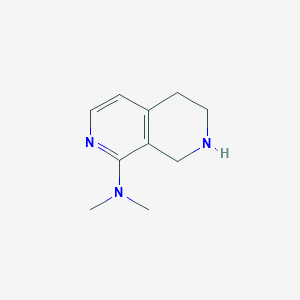![molecular formula C15H15N3OS2 B2590522 N-(2-méthyl-2-(thiophène-3-yl)propyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 2319893-14-4](/img/structure/B2590522.png)
N-(2-méthyl-2-(thiophène-3-yl)propyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methyl-2-(thiophen-3-yl)propyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a chemical compound that belongs to the class of thiadiazole derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the fields of biochemistry and physiology.
Applications De Recherche Scientifique
- Les dérivés du thiophène jouent un rôle crucial dans l'électronique organique. Ce composé peut être incorporé dans des semi-conducteurs organiques, tels que les transistors à effet de champ organiques (OFET) et les diodes électroluminescentes organiques (OLED). Son système π-conjugué permet un transport de charge efficace, ce qui le rend précieux pour les dispositifs électroniques .
- Les dérivés du thiophène, y compris notre composé d'intérêt, trouvent des applications comme inhibiteurs de corrosion. Leur capacité à protéger les métaux contre la corrosion les rend pertinents dans la chimie industrielle et la science des matériaux .
- Le système cyclique du thiophène est associé à diverses propriétés pharmacologiques. Par exemple :
- Des médicaments remarquables contiennent des motifs thiophène. Par exemple :
- Les chercheurs utilisent diverses méthodes de synthèse pour obtenir des dérivés du thiophène. Les réactions de condensation, telles que les synthèses de Gewald, Paal–Knorr, Fiesselmann et Hinsberg, sont des approches courantes. Ces méthodes permettent d'accéder à divers composés à base de thiophène .
- Enquêter sur les effets biologiques potentiels de notre composé dans des contextes spécifiques, tels que des essais d'inhibition virale ou enzymatique. Des études de docking moléculaire pourraient révéler ses interactions avec des cibles pertinentes .
Semi-conducteurs organiques et optoélectronique
Inhibition de la corrosion
Pharmacologie et chimie médicinale
Développement de médicaments
Stratégies de synthèse
Exploration de l'activité biologique
Mécanisme D'action
Target of action
Thiophene derivatives have been reported to possess a wide range of therapeutic properties . They are remarkably effective compounds both with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Mode of action
The mode of action of thiophene derivatives can vary greatly depending on their specific structures and functional groups. For example, some thiophene derivatives are known to act as voltage-gated sodium channel blockers .
Biochemical pathways
The biochemical pathways affected by thiophene derivatives can also be diverse. For instance, some thiophene derivatives have been found to inhibit kinases, which are key enzymes in many cellular processes .
Result of action
The molecular and cellular effects of thiophene derivatives can include changes in enzyme activity, alterations in signal transduction pathways, and effects on cell growth and proliferation .
Action environment
The action, efficacy, and stability of thiophene derivatives can be influenced by various environmental factors such as pH, temperature, and the presence of other substances. For instance, the activity of some thiophene derivatives has been found to be affected by the nature of the sulfur reagent .
Analyse Biochimique
Biochemical Properties
N-(2-methyl-2-(thiophen-3-yl)propyl)benzo[c][1,2,5]thiadiazole-5-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, thiophene derivatives, including N-(2-methyl-2-(thiophen-3-yl)propyl)benzo[c][1,2,5]thiadiazole-5-carboxamide, have been shown to exhibit antimicrobial, anti-inflammatory, and anticancer properties . These interactions often involve binding to specific active sites on enzymes or receptors, thereby modulating their activity.
Cellular Effects
The effects of N-(2-methyl-2-(thiophen-3-yl)propyl)benzo[c][1,2,5]thiadiazole-5-carboxamide on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of kinases, which are crucial for signal transduction pathways . Additionally, it can alter the expression of genes involved in inflammation and cell proliferation, thereby impacting cellular metabolism and overall cell health.
Molecular Mechanism
At the molecular level, N-(2-methyl-2-(thiophen-3-yl)propyl)benzo[c][1,2,5]thiadiazole-5-carboxamide exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to either inhibition or activation of their activity. This binding can result in changes in gene expression, particularly those genes involved in inflammatory responses and cell cycle regulation . The compound’s ability to inhibit certain enzymes, such as kinases, further underscores its potential as a therapeutic agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(2-methyl-2-(thiophen-3-yl)propyl)benzo[c][1,2,5]thiadiazole-5-carboxamide can change over time. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions . Long-term exposure to the compound has been associated with sustained modulation of cellular functions, including prolonged inhibition of inflammatory pathways and consistent effects on cell proliferation.
Dosage Effects in Animal Models
The effects of N-(2-methyl-2-(thiophen-3-yl)propyl)benzo[c][1,2,5]thiadiazole-5-carboxamide vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, it may induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
N-(2-methyl-2-(thiophen-3-yl)propyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound’s metabolism may lead to the formation of active metabolites that contribute to its biological effects. Additionally, it can influence metabolic flux and alter the levels of various metabolites, further impacting cellular function.
Transport and Distribution
Within cells and tissues, N-(2-methyl-2-(thiophen-3-yl)propyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites, where it can exert its biological effects. The compound’s distribution is influenced by its physicochemical properties, such as solubility and molecular weight.
Subcellular Localization
The subcellular localization of N-(2-methyl-2-(thiophen-3-yl)propyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is crucial for its activity and function. It is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it may localize to the nucleus to modulate gene expression or to the mitochondria to influence cellular metabolism. These localization patterns are essential for understanding the compound’s mechanism of action and potential therapeutic applications.
Propriétés
IUPAC Name |
N-(2-methyl-2-thiophen-3-ylpropyl)-2,1,3-benzothiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3OS2/c1-15(2,11-5-6-20-8-11)9-16-14(19)10-3-4-12-13(7-10)18-21-17-12/h3-8H,9H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRKYLJAKTQBKNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC(=O)C1=CC2=NSN=C2C=C1)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Formyl-N-[(1-piperidin-1-ylcyclohexyl)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B2590439.png)
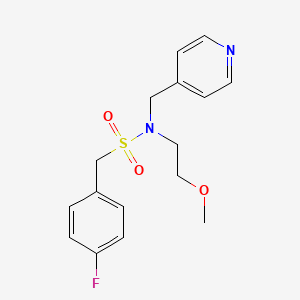
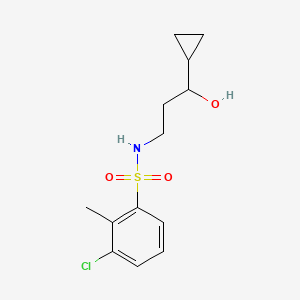
![(2E)-3-[4-(Pyridin-4-ylmethoxy)phenyl]acrylic acid](/img/structure/B2590446.png)
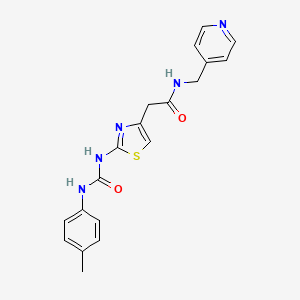
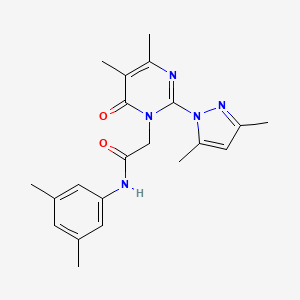
![bis(2-Isopropyl-5-methylcyclohexyl) [(2-fluorophenyl)(hydroxy)methyl]phosphonate](/img/structure/B2590449.png)
![N-(3-ethylphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2590450.png)
![N-{4-[(4-methyl-2-phenyl-1H-imidazol-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B2590451.png)
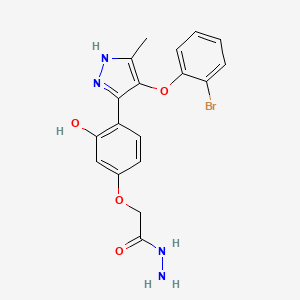
![N-(3-chlorophenyl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2590453.png)
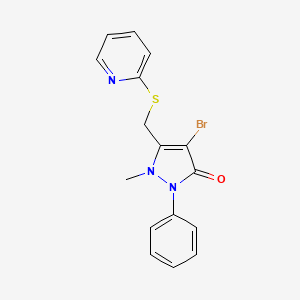
![5-[1-(3-Methylquinoxalin-2-yl)piperidin-4-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2590459.png)
